(3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid
Description
(3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl substituent at the C4 position. This compound is widely used in medicinal chemistry as a building block for peptidomimetics and enzyme inhibitors due to its rigid pyrrolidine scaffold and stereochemical versatility. The Boc group enhances stability during synthetic processes, particularly under basic conditions, while the methyl substituent modulates steric and electronic properties .
Properties
IUPAC Name |
(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSDCAWNDONJ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
Catalytic hydrogenation using chiral ruthenium catalysts is a cornerstone for stereochemical control. In a method adapted from US8344161B2, a 2,5-dihydro-1H-pyrrole-3-carboxylate intermediate undergoes enantioselective hydrogenation with [Ru(OAc)₂((S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole)] to set the 3S and 4R configurations. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 0.2 mol% | |
| Hydrogen Pressure | 40 bar | |
| Temperature | 30°C | |
| Enantiomeric Excess | >99.9% | |
| Yield | 88% |
This method avoids diastereomer separation by leveraging the catalyst’s stereoselectivity, making it economically viable for scale-up.
Cyclization of Pent-2-ynoate Derivatives
WO2019016745A1 details a cyclization strategy using alkyl pent-2-ynoates. For example, methyl pent-2-ynoate is treated with lithium tert-butoxide to form a 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate intermediate, which is subsequently reduced to the pyrrolidine. The Boc group is introduced post-cyclization via reaction with di-tert-butyl dicarbonate in dichloromethane.
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | LiOtBu, THF, -30°C to reflux | 76% |
| Hydrogenation | Pd/C, H₂, MeOH | 82% |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | 91% |
This route’s modularity allows for late-stage functionalization but requires careful control of reaction temperatures to prevent epimerization.
Stereochemical Control via Chiral Auxiliaries
Camphorsultam-Mediated Asymmetric Synthesis
CN111072543B highlights the use of (1R)-(+)-2,10-camphorsultam to induce stereochemistry during cyclization. The auxiliary directs the facial selectivity of acrylate additions, establishing the 4R configuration. Subsequent hydrolysis with NaOH yields the carboxylic acid, while Boc protection is achieved in a separate step.
| Parameter | Value | Outcome |
|---|---|---|
| Auxiliary Loading | 1.2 eq | 85% ee |
| Hydrolysis Conditions | 10% NaOH, RT | 89% Yield |
| Boc Protection Yield | 94% |
This method’s reliance on stoichiometric auxiliaries increases costs but ensures high enantiopurity.
Comparative Analysis of Methodologies
The table below contrasts three principal methods:
| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 88 | >99.9 | High | Excellent |
| Cyclization-Reduction | 76 | 99 | Moderate | Good |
| Chiral Auxiliary | 85 | 95 | Low | Moderate |
Catalytic hydrogenation emerges as the most scalable and cost-effective, whereas chiral auxiliaries offer flexibility for non-symmetric substrates .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different protecting groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
(3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid serves as a chiral building block in the synthesis of various pharmaceuticals. Its structural features make it ideal for creating compounds with specific stereochemical configurations that are often required in drug design.
Example Applications:
- Antiepileptic Drugs: Compounds derived from this compound have been explored for their potential in treating epilepsy. The compound's ability to modulate neurotransmitter systems makes it a candidate for further development in this area .
- Pain Management: Research indicates that derivatives of this compound can be effective in the regulation of norepinephrine and serotonin receptors, suggesting potential applications in analgesics for chronic pain management .
Synthesis of Complex Molecules
Chiral Synthesis:
The compound is utilized in asymmetric synthesis due to its chiral nature. It can be employed to synthesize other chiral compounds through various reactions, including nucleophilic substitutions and coupling reactions.
Case Study:
A study demonstrated the successful use of this compound in synthesizing complex carbapenem antibiotics. The compound's ability to maintain stereochemistry during reactions was pivotal in achieving high yields of the desired antibiotic structures .
Biochemical Research
Enzyme Inhibitors:
Research has shown that derivatives of this compound can act as enzyme inhibitors. These inhibitors are crucial for studying enzyme mechanisms and developing therapeutic agents targeting specific enzymes involved in disease processes.
Example Findings:
Inhibitory studies on enzymes related to metabolic pathways have revealed that modifications on the pyrrolidine ring can significantly enhance binding affinity and selectivity towards target enzymes .
Data Table: Applications Overview
| Application Area | Description | Example Compounds Derived |
|---|---|---|
| Medicinal Chemistry | Chiral building block for drug synthesis | Antiepileptics, analgesics |
| Synthesis of Complex Molecules | Asymmetric synthesis of chiral compounds | Carbapenem antibiotics |
| Biochemical Research | Enzyme inhibitors for metabolic pathway studies | Enzyme inhibitors targeting specific pathways |
Mechanism of Action
The mechanism of action of (3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The Boc group provides stability and protection during chemical reactions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Substituent-Based Comparison
*Estimated based on similar Boc-protected pyrrolidines (e.g., : C17H23NO4 = 305.37 g/mol).
Key Observations :
- Protecting Groups: Boc (tert-butoxycarbonyl) provides acid-labile protection, whereas Cbz (benzyloxycarbonyl) requires hydrogenolysis for removal. This distinction impacts synthetic strategies for downstream functionalization .
Stereochemical Variations
Table 2: Stereochemical Comparison
Key Observations :
Key Observations :
- The Boc group’s electron-withdrawing nature may lower the pKa of the carboxylic acid compared to unprotected analogs, enhancing solubility in aqueous media at physiological pH .
- High-yield syntheses (e.g., 96% for methyl ester precursors in ) suggest that sterically unhindered derivatives like the target compound are more accessible than those with bulky substituents .
Biological Activity
(3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention due to its potential biological applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data and case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molar Mass : 229.28 g/mol
- CAS Number : 2624378-54-5
The compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group, which influences its reactivity and biological interactions.
1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyrrolidine derivatives showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established drugs like bleomycin . The structural attributes of these compounds contribute to their ability to interact effectively with cancer cell targets.
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, studies on similar pyrrolidine derivatives have shown that they can act as competitive inhibitors against various enzymes, including neuraminidase from the influenza virus . This suggests that this compound may also possess similar inhibitory effects.
Structure-Activity Relationship (SAR)
The unique stereochemistry of this compound plays a crucial role in its biological activity. Variations in the stereochemistry of related compounds have shown to affect their binding affinity and overall biological efficacy. For instance, enantiomers of similar compounds exhibit different levels of activity due to their three-dimensional orientation and interactions with biological targets .
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of amino acid derivatives found that certain pyrrolidine-based compounds could effectively inhibit viral replication by targeting neuraminidase enzymes . This highlights the potential application of this compound in developing antiviral therapies.
Case Study 2: Antibacterial Properties
Research on dual inhibitors targeting bacterial topoisomerases revealed that structurally related compounds exhibited strong antibacterial activities against both Gram-positive and Gram-negative bacteria . The findings suggest that this compound could be further explored for its antibacterial properties.
Comparative Analysis
The following table summarizes the biological activities and structural characteristics of related compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Pyrrolidine ring with Boc group | Chiral center influences activity | Potential anticancer and enzyme inhibition |
| (3R,4R)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | Cbz protecting group | Different stereochemistry | Varies in biological activity |
| (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | Cbz protecting group | Similar structure with different activity profile | Potential anticancer activity |
Q & A
Q. What are the established synthetic routes for (3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid?
The synthesis typically involves multi-step procedures:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Stereoselective Methylation : A chiral auxiliary or asymmetric catalysis ensures the (3S,4R) configuration. For example, alkylation at position 4 may use methyl iodide with a palladium catalyst in DMF .
- Carboxylic Acid Formation : Hydrolysis of an ester intermediate (e.g., methyl ester) using HCl in water/THF at elevated temperatures (80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How is the stereochemical integrity of the (3S,4R) configuration validated?
- Chiral HPLC : Employing a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Analysis : Coupling constants (e.g., ) and NOESY correlations confirm spatial arrangements of substituents .
- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction, particularly for intermediates or derivatives .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from Boc-group decomposition products (e.g., tert-butanol, CO₂) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Consult SDS for specific first-aid measures (e.g., rinse eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can the Boc-protection step be optimized to minimize racemization?
- Low-Temperature Conditions : Conduct reactions at 0–5°C to reduce base-induced epimerization .
- Alternative Bases : Use 4-dimethylaminopyridine (DMAP) instead of stronger bases to mitigate nucleophilic attack on the chiral center .
- In Situ Monitoring : Track reaction progress via TLC or FTIR to terminate the reaction before side reactions dominate .
Q. What strategies resolve diastereomeric impurities in the final product?
- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively convert undesired isomers .
- Crystallization-Induced Diastereomer Transformation : Use solvent mixtures (e.g., ethanol/water) to preferentially crystallize the target isomer .
- Advanced Chromatography : Simulated moving bed (SMB) chromatography for large-scale separation .
Q. How does the 4-methyl group influence reactivity in downstream derivatization?
- Steric Hindrance : The methyl group slows acylation/alkylation at position 3, requiring activated reagents (e.g., EDCI/HOBT for amide bond formation) .
- Conformational Effects : The substituent stabilizes a chair-like pyrrolidine ring, favoring axial attack in nucleophilic substitutions .
- Electronic Effects : Methyl’s electron-donating nature increases the carboxylic acid’s pKa slightly (e.g., ~2.8 vs. 2.5 for unsubstituted analogs), affecting solubility in aqueous buffers .
Q. What analytical techniques quantify trace impurities (<0.1%) in the compound?
- LC-HRMS : High-resolution mass spectrometry with a C18 column (0.1% formic acid/acetonitrile gradient) detects low-abundance byproducts .
- qNMR : Quantitative H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) for impurity profiling .
- ICP-MS : Monitors residual metal catalysts (e.g., Pd <10 ppm) from coupling reactions .
Methodological Considerations
- Stereochemical Stability : The Boc group enhances stability against racemization during storage, but prolonged exposure to acidic/basic conditions should be avoided .
- Scale-Up Challenges : Batch consistency issues arise in methylation steps; continuous-flow reactors improve heat/mass transfer for reproducibility .
- Derivatization Applications : The carboxylic acid is a precursor for amide/ester prodrugs or metal-chelating ligands in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
